(R)-alpha-Methylhistamine

Description

Structure

3D Structure

Properties

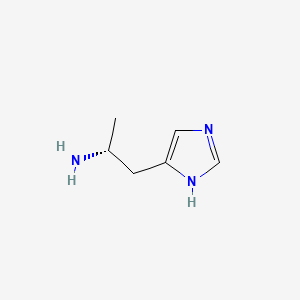

IUPAC Name |

(2R)-1-(1H-imidazol-5-yl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5(7)2-6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQIOISZPFVUFG-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CN=CN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873372 |

Source

|

| Record name | (R)-alpha-Methylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75614-87-8 |

Source

|

| Record name | (αR)-α-Methyl-1H-imidazole-5-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75614-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4-ethanamine, alpha-methyl-, (alphaR)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075614878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-alpha-Methylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-alpha-Methylhistamine mechanism of action

An In-depth Technical Guide to the Mechanism of Action of (R)-alpha-Methylhistamine

Abstract

This compound (RAMH) is a cornerstone pharmacological tool, distinguished by its potent and selective agonist activity at the histamine H3 receptor (H3R). As a presynaptic autoreceptor and heteroreceptor, the H3R is a critical modulator of neurotransmitter release in both the central and peripheral nervous systems. Understanding the precise mechanism by which RAMH engages and activates this receptor is fundamental to leveraging it in research and exploring the therapeutic potential of H3R modulation. This guide provides a detailed examination of the molecular interactions, downstream signaling cascades, and physiological consequences of H3R activation by RAMH. We will explore the causality behind key experimental methodologies used to characterize its activity and present these protocols in a reproducible format, thereby offering a comprehensive resource for professionals in the field.

The Histamine H3 Receptor: A Key Modulatory Hub

First identified for its role in regulating histamine's own synthesis and release, the histamine H3 receptor is now understood to be a master regulator of the central nervous system.[1] It is a G-protein coupled receptor (GPCR) that couples primarily to the Gi/o family of G-proteins.[1] This coupling is the lynchpin of its inhibitory function.

Key characteristics of the H3 Receptor include:

-

Presynaptic Localization: H3Rs are predominantly located on the presynaptic terminals of neurons.[1]

-

Autoreceptor Function: On histaminergic neurons, H3Rs act as autoreceptors, providing a negative feedback loop to inhibit histamine synthesis and release.[1][2]

-

Heteroreceptor Function: H3Rs are also found on a wide variety of non-histaminergic neurons, where they act as heteroreceptors to inhibit the release of other crucial neurotransmitters, including dopamine, acetylcholine, norepinephrine, and serotonin.[1]

-

Constitutive Activity: Many H3R isoforms exhibit a high degree of constitutive activity, meaning they can signal in the absence of an agonist. This has significant implications for the action of inverse agonists.

The existence of numerous H3R isoforms, generated through alternative splicing, adds a layer of complexity to its pharmacology, with different isoforms potentially exhibiting distinct signaling properties.[3][4]

Molecular Mechanism of this compound Action

This compound is the more potent enantiomer of alpha-methylhistamine, demonstrating high affinity and selectivity for the H3 receptor.[5] Its mechanism of action is initiated by its binding to the H3R, which stabilizes an active receptor conformation. This triggers a cascade of intracellular events.

The canonical signaling pathway initiated by RAMH binding to the H3R is as follows:

-

G-Protein Activation: RAMH binding promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, causing the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1]

-

Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with and modulates ion channels. A key effect is the inhibition of N-type voltage-gated calcium channels, which reduces calcium influx into the presynaptic terminal—a critical step for neurotransmitter vesicle fusion and release.[1] It can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[6]

This sequence of events culminates in the primary functional outcome of H3R activation: the inhibition of neurotransmitter release.

Caption: H3R signaling pathway activated by this compound.

Pharmacological Profile: Potency and Selectivity

The utility of RAMH as a research tool is defined by its high potency and selectivity for the H3 receptor over other histamine receptor subtypes. This ensures that observed effects can be confidently attributed to H3R activation.

| Receptor Subtype | Binding Affinity (KD) | Functional Potency (EC50) | Selectivity vs. H3R |

| Histamine H3 | 50.3 nM[5] | — | — |

| Histamine H4 | >10,000 nM[5] | 66 nM (eosinophil shape change)[5] | >200-fold (binding)[5] |

| Histamine H2 | Ineffective inhibitor of [3H]tiotidine binding[7] | — | High |

| Histamine H1 | — | — | High |

| Table summarizes key quantitative data for this compound. |

It is noteworthy that while RAMH is a potent H3 agonist, it also shows some activity at the H4 receptor, stimulating eosinophil shape change with an EC50 of 66 nM.[5] However, its binding selectivity for H3 over H4 is over 200-fold.[5] This is a critical consideration in experimental design, particularly when studying inflammatory responses where H4 receptors are prevalent.

Physiological and Pharmacological Effects

Activation of H3 receptors by RAMH elicits a wide range of physiological responses, stemming from its ability to suppress neurotransmitter release in diverse tissues.

-

Central Nervous System (CNS): In the brain, RAMH inhibits the release of histamine, which paradoxically leads to effects associated with reduced histaminergic tone, such as sedation.[8] By acting on heteroreceptors, it also modulates cognitive processes. For instance, administration of RAMH has been shown to increase avoidance responses in learning tasks in rats, suggesting a role in memory and cognition.[9]

-

Gastric Function: While intravenous administration has little effect, intracerebroventricular injection of RAMH inhibits gastric acid secretion in rats.[10] It also exerts a gastroprotective effect by increasing the volume and number of mucus-producing cells, which helps protect the gastric mucosa from damage.[11]

-

Vascular System: RAMH induces endothelium-dependent vasodilation in resistance arteries.[12] This effect is mediated by H3 receptors on endothelial cells and involves the release of nitric oxide (NO), prostaglandin I2, and endothelium-derived hyperpolarizing factors.[12]

-

Behavioral Effects: Studies have shown that RAMH can reduce anxiety-like behaviors and aggression in animal models.[10] For example, it decreases freezing time in conditioned fear stress tests in rats.[10]

Experimental Characterization: Protocols and Causality

The characterization of RAMH's mechanism of action relies on a combination of binding and functional assays. The choice of assay is dictated by the specific question being asked—whether it is about the physical interaction with the receptor or the functional consequence of that interaction.

Radioligand Binding Assays

Causality: These assays are fundamental for determining the affinity (how tightly a ligand binds) and density of receptors in a given tissue or cell preparation. Competition binding assays, specifically, are used to determine the affinity of an unlabeled ligand (like RAMH) by measuring its ability to compete off a radiolabeled ligand with known affinity. This provides a direct measure of the drug-receptor interaction.

Detailed Protocol: H3R Competition Binding Assay

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex) or cells expressing H3Rs (e.g., HEK293-H3R) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

-

Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[13]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[13][14]

-

-

Assay Setup (96-well plate format):

-

To each well, add:

-

50 µL of assay buffer (for total binding) or a high concentration of a known H3R ligand like clobenpropit (10 µM) for non-specific binding (NSB).[14]

-

50 µL of varying concentrations of unlabeled this compound.

-

50 µL of a fixed concentration of a suitable H3R radioligand (e.g., 2 nM [3H]-N-alpha-methylhistamine, [3H]NAMH).[14]

-

150 µL of the membrane preparation.

-

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 2 hours) at a specific temperature (e.g., 25°C) with gentle agitation to reach binding equilibrium.[14]

-

-

Filtration and Washing:

-

Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[13][14]

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]

-

-

Quantification:

-

Dry the filter mat.

-

Add scintillation cocktail and quantify the radioactivity retained on the filters using a scintillation counter.[14]

-

-

Data Analysis:

-

Calculate specific binding (Total Binding - NSB).

-

Plot the percentage of specific binding against the log concentration of RAMH.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of RAMH that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the affinity of the radioligand.

-

Sources

- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 2. (R)(-)-a-Methylhistamine solid, = 98 HPLC 75614-89-0 [sigmaaldrich.com]

- 3. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity | MDPI [mdpi.com]

- 4. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (R)-(-)-alpha-Methylhistamine dihydrobromide | Tocris Bioscience [tocris.com]

- 6. Histamine inhibits the melanin-concentrating hormone system: implications for sleep and arousal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of N-alpha-methyl-histamine on human H(2) receptors expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the histamine H3-agonist this compound and the antagonist thioperamide on histamine metabolism in the mouse and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of histamine precursor and this compound on the avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Histological effect of this compound on ethanol damage in rat gastric mucosa: influence on mucus production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. biorxiv.org [biorxiv.org]

(R)-alpha-Methylhistamine: A Comprehensive Technical Guide to its Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-alpha-Methylhistamine (R-α-MeHA) is a chiral derivative of histamine that has played a pivotal role in the elucidation of the histamine H3 receptor's pharmacology and physiology. Its high potency and selectivity for the H3 receptor have established it as an indispensable pharmacological tool for in vitro and in vivo studies. This technical guide provides an in-depth analysis of the receptor binding profile of this compound, offering a detailed examination of its affinity and functional activity at the four known histamine receptor subtypes. Furthermore, this guide presents detailed, field-proven protocols for the experimental determination of these parameters and explores the key signaling pathways activated upon H3 receptor engagement by this potent agonist.

The Pharmacological Significance of this compound

This compound is a potent and selective agonist for the histamine H3 receptor.[1] This receptor functions primarily as a presynaptic autoreceptor on histaminergic neurons, where its activation inhibits the synthesis and release of histamine.[2] Additionally, H3 receptors are expressed as heteroreceptors on other neuronal populations, modulating the release of various neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin. This widespread modulatory role has made the H3 receptor an attractive target for therapeutic intervention in a range of neurological and psychiatric disorders.

The stereoselectivity of the alpha-methylated histamines is a critical aspect of their pharmacology. The (R)-enantiomer is significantly more potent at the H3 receptor than its (S)-counterpart, highlighting the specific conformational requirements of the receptor's binding pocket. While initially considered highly selective for the H3 receptor, subsequent research has revealed that this compound also possesses considerable affinity for the more recently discovered histamine H4 receptor, a key player in immune responses.[3][4] In contrast, its activity at H1 and H2 receptors is markedly lower.[5] This profile makes this compound a valuable tool for dissecting the distinct and overlapping roles of H3 and H4 receptors.

Receptor Binding Affinity Profile

The binding affinity of a ligand for its receptor is a fundamental parameter in pharmacology, typically expressed as the inhibition constant (Ki). This value represents the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a radioligand. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported binding affinities of this compound for the four human histamine receptor subtypes.

| Receptor Subtype | Reported pKi | Reported Ki (nM) | Reference(s) |

| Histamine H1 Receptor | ~4.6 | ~25,119 | [6] |

| Histamine H2 Receptor | < 5 | >10,000 | [5] |

| Histamine H3 Receptor | 8.1 | 7.9 | [1] |

| Histamine H4 Receptor | 6.8 | 158 | [6] |

Note: Ki values can vary between different studies and experimental conditions (e.g., radioligand used, tissue/cell preparation). The values presented here are representative examples from the literature.

The data clearly illustrates the high affinity of this compound for the H3 receptor, with significantly lower affinity for the H4 receptor, and very low affinity for the H1 and H2 receptors. This selectivity profile is the cornerstone of its utility as a research tool.

Functional Activity Profile

Beyond binding affinity, the functional activity of a ligand—whether it acts as an agonist, antagonist, or inverse agonist—and its potency (EC50) and efficacy are crucial pharmacological parameters. This compound is a potent agonist at both the H3 and H4 receptors.[3]

The potency of an agonist is quantified by its EC50 value, which is the concentration required to elicit 50% of the maximum possible response.

| Receptor Subtype | Functional Assay | Reported pEC50 | Reported EC50 (nM) | Reference(s) |

| Histamine H3 Receptor | [35S]GTPγS Binding | 7.7 | 20 | [7] |

| Histamine H4 Receptor | Eosinophil Shape Change | 7.18 | 66 | [7] |

These values confirm that this compound is a potent agonist at the H3 receptor and also demonstrates significant agonist activity at the H4 receptor.

Experimental Protocols

The determination of a compound's receptor binding profile relies on robust and reproducible experimental methodologies. The following sections provide detailed, step-by-step protocols for key in vitro assays used to characterize ligands like this compound.

Radioligand Binding Assay for H3 Receptor Affinity

This protocol describes a competitive binding assay to determine the Ki of a test compound at the human H3 receptor using [3H]-(R)-alpha-Methylhistamine or a similar suitable radioligand.

Diagram of the Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK) 293 cells stably expressing the human histamine H3 receptor.

-

Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).[8]

-

Store the membrane preparations at -80°C until use.

-

-

Assay Setup:

-

Prepare a series of dilutions of the test compound (e.g., this compound) in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

In a 96-well plate, add the following components in order:

-

Include wells for total binding (no competing ligand) and non-specific binding (a high concentration of a known H3 receptor ligand, e.g., 10 µM unlabeled histamine).[10]

-

-

Incubation:

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[8][12]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Subtract the non-specific binding from all other values to obtain the specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

Functional Assay: [35S]GTPγS Binding Assay

This assay measures the activation of G proteins coupled to the H3 receptor upon agonist binding. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is a direct measure of receptor activation.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Prepare membranes from cells expressing the H3 receptor as described in the radioligand binding assay protocol.

-

-

Assay Setup:

-

In a 96-well plate, add the following components in order:

-

Include wells for basal binding (no agonist) and non-specific binding (a high concentration of unlabeled GTPγS).

-

-

Incubation:

-

Incubate the plate at 30°C for 30-60 minutes.

-

-

Filtration and Washing:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

-

Detection and Data Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Subtract the non-specific binding from all other values.

-

Plot the stimulated [35S]GTPγS binding (as a percentage above basal) against the logarithm of the agonist concentration.

-

Determine the EC50 value and the maximum stimulation (Emax) by non-linear regression analysis.

-

H3 Receptor Signaling Pathways

The histamine H3 receptor is a member of the G protein-coupled receptor (GPCR) superfamily. It primarily couples to the Gi/o family of G proteins.[2] Activation of the H3 receptor by an agonist like this compound initiates a cascade of intracellular signaling events.

Diagram of the H3 Receptor Signaling Pathway

Caption: Key signaling pathways activated by the H3 receptor.

Explanation of the Pathway:

-

Agonist Binding and G Protein Activation: this compound binds to the H3 receptor, inducing a conformational change that promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits.[14]

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This reduces the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[2]

-

Downstream Effects of Reduced cAMP: The decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA). PKA is responsible for phosphorylating numerous downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Reduced PKA activity can therefore alter gene expression.[15]

-

Modulation of Other Signaling Pathways: The Gβγ subunits released upon receptor activation can also modulate other signaling pathways. They have been shown to activate the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2) and phospholipase A2 (PLA2).[14][15] These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and inflammation.

-

Ion Channel Modulation: The Gβγ subunits can also directly interact with and modulate the activity of ion channels, particularly N-type voltage-gated calcium channels, leading to a reduction in calcium influx and, consequently, neurotransmitter release.[2]

Conclusion

This compound is a cornerstone tool in histamine research, primarily due to its potent and selective agonist activity at the H3 receptor. Its well-characterized binding and functional profiles, coupled with a significant, albeit lower, affinity and agonist activity at the H4 receptor, provide researchers with a valuable probe to investigate the complex roles of these receptors in health and disease. The experimental protocols detailed in this guide offer a robust framework for the in vitro characterization of novel ligands targeting histamine receptors. A thorough understanding of the H3 receptor's signaling pathways, as outlined here, is essential for interpreting experimental data and for the rational design of new therapeutic agents targeting this important G protein-coupled receptor.

References

-

Ishikawa, T., & Mitani, Y. (2010). R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries. Biological & Pharmaceutical Bulletin, 33(1), 58–63. [Link]

-

Thurmond, R. L. (2015). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology, 6, 65. [Link]

-

Seifert, R., & Wenzel-Seifert, K. (2002). Molecular and cellular analysis of human histamine receptor subtypes. Naunyn-Schmiedeberg's Archives of Pharmacology, 366(5), 441–475. [Link]

-

Sadek, B., et al. (2016). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. ResearchGate. [Link]

-

Kathmann, M., Schlicker, E., & Göthert, M. (1995). Affinities of histamine, histamine receptor agonists and antagonists for H3 binding sites and potencies of these drugs at H3 receptors in a functional model. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(1), 59-64. [Link]

-

Kottke, T., et al. (2019). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. ACS Omega, 4(7), 11849–11858. [Link]

-

Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310–1321. [Link]

-

Singh, M., & Kumar, A. (2023). Signaling pathways associated with the histamine H3 receptor. ResearchGate. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Sahlholm, K., et al. (2013). The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. The Journal of Neuroscience, 33(16), 6942–6953. [Link]

-

Schneider, E. H. (2011). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. [Link]

-

Walter, M., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1645–1655. [Link]

-

Wikipedia. Histamine H3 receptor. Retrieved from [Link]

-

Faria, J., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17042. [Link]

-

Cresset Group. (2021). Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. [Link]

-

Semantic Scholar. (2005). Evaluation of Histamine H1-, H2-, and H3-Receptor Ligands at the Human Histamine H4 Receptor: Identification of 4-Methylhistamine as the First Potent and Selective H4 Receptor Agonist. [Link]

-

Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181. [Link]

-

Walter, M., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1645-1655. [Link]

-

Thakkar, M. M. (2011). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology, 2, 61. [Link]

-

Small Molecule Pathway Database. Histamine H1 Receptor Activation. Retrieved from [Link]

-

Starzyńska, A., et al. (2021). Discovery of potential, dual-active histamine h3 receptor ligands with combined antioxidant properties. Molecules, 26(8), 2300. [Link]

-

de Graaf, C., et al. (2014). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 57(21), 8984–9000. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 3. Molecular and cellular analysis of human histamine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]

- 6. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.tocris.com [resources.tocris.com]

- 8. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Pharmacological properties of (R)-alpha-Methylhistamine

Technical Guide: Pharmacological Profile and Experimental Applications of (R)- -Methylhistamine

Executive Summary

(R)-

This guide analyzes the pharmacological properties of RAMH, focusing on its stereoselective interaction with G-protein coupled receptors (GPCRs), its utility in functional assays, and the critical pharmacokinetic limitations that researchers must account for in in vivo experimental designs.

Chemical & Physical Characterization

RAMH is a chiral histamine analog. The (R)-enantiomer exhibits significantly higher potency than the (S)-enantiomer, a crucial factor in validating specific H

| Property | Specification |

| IUPAC Name | (R)-1-(1H-imidazol-4-yl)propan-2-amine |

| Molecular Formula | C |

| Molar Mass | 125.17 g/mol (Free base) |

| Solubility | Highly soluble in water (>10 mg/mL) and DMSO; often supplied as dihydrochloride salt. |

| Stability | Hygroscopic. Store at -20°C. Solutions are stable at 4°C for <1 week. |

| Key Structural Feature | Methyl group at the |

Pharmacodynamics: Mechanism of Action

Receptor Selectivity Profile

RAMH is highly selective for H

Table 1: Comparative Binding Affinities (

| Receptor Subtype | Affinity ( | Functional Role |

| H | 0.5 – 1.5 nM | Full Agonist |

| H | ~50 nM | Partial/Full Agonist |

| H | > 10,000 nM | Negligible |

| H | > 10,000 nM | Negligible |

Note: The affinity for H

Signaling Pathway

H

-

G

Subunit: Inhibits adenylyl cyclase (AC), reducing intracellular cAMP and PKA activity. -

G

Subunit: Modulates ion channels directly—inhibiting voltage-gated Ca

Mechanistic Diagram: H

Figure 1: Signal transduction pathway of (R)-

Pharmacokinetics: The "Achilles Heel"

While RAMH is potent in vitro, its utility in vivo is constrained by physicochemical properties.

-

Blood-Brain Barrier (BBB) Permeability: Poor. The compound is polar and basic, preventing significant passive diffusion across the BBB.[1]

-

Metabolism: Rapidly methylated by histamine N-methyltransferase (HNMT) to N-methyl-(R)-

-methylhistamine, which is inactive. -

Experimental Implication: For CNS studies, RAMH must be administered intracerebroventricularly (i.c.v.) or via microinjection. Systemic administration (i.p. or p.o.) is generally ineffective for CNS targets unless high doses are used to force entry, which compromises selectivity.

Experimental Protocols

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the affinity (

Reagents:

-

Membranes: Rat forebrain homogenate or HEK-293 cells stably expressing human H

R. -

Radioligand: [

H]-(R)- -

Buffer: 50 mM Tris-HCl, 5 mM MgCl

, pH 7.4.

Workflow:

-

Preparation: Thaw membrane prep and dilute in assay buffer to ~10-20 µg protein/well.

-

Incubation Setup:

-

Total Binding: Membrane + [

H]-RAMH (1 nM final). -

Non-Specific Binding (NSB): Membrane + [

H]-RAMH + 10 µM Thioperamide (or unlabeled RAMH). -

Test: Membrane + [

H]-RAMH + Test Compound (

-

-

Equilibrium: Incubate at 25°C for 60 minutes . (Note: H

R kinetics are temperature sensitive; 25°C is preferred over 37°C to prevent degradation). -

Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce binding to the filter.

-

Quantification: Liquid scintillation counting.

Protocol B: Functional [ S]GTP S Binding Assay

Objective: Verify agonist intrinsic activity (efficacy).

Workflow Diagram

Figure 2: Workflow for measuring G-protein activation. RAMH stimulates the exchange of GDP for [

Safety & Handling

-

Hazard: RAMH dihydrochloride is an irritant (Skin Irrit. 2, Eye Irrit. 2).

-

Hygroscopy: The salt form absorbs moisture rapidly. Weighing should be performed quickly or in a desiccated environment.

-

Disposal: Treat as hazardous chemical waste; do not dispose of down the drain.

References

-

Arrang, J. M., et al. (1987). Highly potent and selective ligands for histamine H3-receptors. Nature, 327(6118), 117-123.

-

Schlicker, E., et al. (1993). The histamine H3 receptor agonist this compound inhibits dopamine release in the mouse striatum. Naunyn-Schmiedeberg's Archives of Pharmacology, 347, 487-493.

-

Hough, L. B. (2001). Genomics meets histamine receptors: new subtypes, new receptors. Molecular Pharmacology, 59(3), 415-419.

-

Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-1321.

-

Krause, M., et al. (1995). Azomethine prodrugs of this compound: highly potent and selective histamine H3-receptor agonists.[2] Journal of Medicinal Chemistry, 38(20), 4070-4079.

A Technical Guide to (R)-alpha-Methylhistamine: A Selective Histamine H3 Receptor Agonist

Executive Summary

(R)-alpha-Methylhistamine is a critical pharmacological tool for researchers investigating the histamine H3 receptor (H3R). As a potent and selective agonist, it has been instrumental in elucidating the physiological roles of the H3R in the central and peripheral nervous systems. This guide provides an in-depth overview of this compound, including its chemical properties, pharmacological profile, and detailed protocols for its application in in vitro assays. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate the effective use of this compound in laboratory settings.

Introduction: The Significance of the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role as a presynaptic autoreceptor and heteroreceptor in the nervous system.[1][2] As an autoreceptor, it provides a negative feedback mechanism, inhibiting the synthesis and release of histamine from histaminergic neurons.[1][3] As a heteroreceptor, it modulates the release of other key neurotransmitters, including dopamine, serotonin, acetylcholine, and norepinephrine.[1][4] This extensive regulatory function positions the H3R as a significant therapeutic target for a variety of neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, ADHD, and sleep disorders.[1][5][6][7]

The development of selective ligands is paramount to understanding the specific functions of any receptor. This compound emerged as a foundational tool in H3R research due to its high potency and selectivity for this receptor subtype over H1 and H2 receptors.[8]

Profile of this compound

This compound, also known as (R)-(−)-α-Methylhistamine, is a derivative of histamine characterized by a methyl group at the alpha-carbon of the ethylamine side chain.[8]

Chemical Properties:

-

Molecular Formula: C6H11N3[9]

-

Molecular Weight: 287.0 g/mol (dihydrobromide salt)[9]

-

Stereochemistry: The agonistic activity at the H3 receptor resides almost exclusively in the (R)-enantiomer, which is approximately 100-fold more potent than its (S)-isomer.[8] This stereoselectivity is a critical consideration for experimental design, as the use of the pure (R)-isomer ensures targeted H3R activation.

Pharmacokinetic Considerations: A primary challenge in the in vivo application of this compound is its inherent polarity and basicity, which limit its ability to cross biological membranes, including the blood-brain barrier.[10][11] It is also subject to rapid inactivation in vivo.[10][11] To address these limitations, researchers have developed lipophilic prodrugs to enhance its bioavailability and facilitate central nervous system penetration.[10][11]

Pharmacological Deep Dive: Mechanism of Action

Binding Affinity and Selectivity: this compound demonstrates high affinity for the H3 receptor. While it was initially considered highly selective, the discovery of the histamine H4 receptor revealed that it also possesses considerable affinity for this subtype.[8][13] However, it maintains significant selectivity over H1 and H2 receptors.

| Receptor Subtype | Binding Affinity (KD) | Selectivity vs. H3R |

| Histamine H3 Receptor | 50.3 nM[14] | - |

| Histamine H4 Receptor | >200-fold lower affinity than H3R[14] | >200x |

| Histamine H1/H2 Receptors | Significantly reduced activity[8] | High |

Signaling Pathway: Upon activation by this compound, the H3 receptor's associated Gi/o protein dissociates into its α and βγ subunits.[1][12]

Experimental Protocols for Characterization

To accurately characterize the interaction of this compound with the H3 receptor, rigorous in vitro assays are essential. The following protocols are provided as a comprehensive guide for researchers.

Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled H3R ligand.

-

Principle: The assay measures the displacement of a known radiolabeled antagonist (e.g., [3H]N-alpha-methylhistamine or [3H]-NAMH) from the H3 receptor by unlabeled this compound.[15][16] The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50, which is then used to calculate the inhibition constant (Ki).

-

Self-Validation & Causality:

-

Radioligand Choice: A high-affinity, specific radioligand is crucial. [3H]-NAMH is often used as it is a potent H3R agonist itself.[8]

-

Non-Specific Binding (NSB): Defined in the presence of a high concentration (e.g., 10 µM) of a potent, unlabeled H3R antagonist like clobenpropit or thioperamide.[16] This is a critical control to ensure that the measured binding is specific to the H3R and not to the filter or other components.

-

Total Binding: Measured in the absence of any competing ligand.

-

Specific Binding: Calculated as Total Binding - Non-Specific Binding. This is the signal that must be used for analysis.

-

-

Step-by-Step Methodology:

-

Membrane Preparation: Prepare membranes from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).[16][17] Homogenize cells in ice-cold buffer and pellet the membranes via centrifugation.[18] Resuspend and store at -80°C. Determine protein concentration using a standard method like the BCA assay.[16]

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[16]

-

Plate Setup (96-well format):

-

Add assay buffer to all wells.

-

Add a serial dilution of this compound (the "competitor").

-

Add the radioligand (e.g., 2 nM [3H]-NAMH) to all wells.[16]

-

For NSB wells, add 10 µM clobenpropit.

-

For Total Binding wells, add vehicle.

-

-

Initiate Reaction: Add the prepared cell membranes (e.g., 10-20 µg protein/well) to all wells to start the binding reaction.[18]

-

Incubation: Incubate the plate for a set time (e.g., 2 hours) at a controlled temperature (e.g., 25°C) with gentle agitation to allow the binding to reach equilibrium.[16]

-

Termination: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[16][18]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail, and quantify the retained radioactivity using a scintillation counter.[16]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Functional Assay: [35S]GTPγS Binding

This assay measures the functional consequence of receptor activation—the first step in G protein signaling.

-

Principle: In the basal state, GDP is bound to the Gα subunit. Agonist binding promotes the exchange of GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit and accumulates, providing a measurable signal of receptor activation.[19] This is a direct measure of G protein activation and is ideal for Gi-coupled receptors like H3R.[17][20]

-

Self-Validation & Causality:

-

Basal Activity: Measured in the absence of any agonist. H3 receptors can have constitutive activity, so this is an important baseline.

-

Stimulated Binding: Measured in the presence of this compound.

-

Non-Specific Binding: Determined in the presence of a high concentration of unlabeled GTPγS to ensure the signal is specific to G protein binding sites.

-

GDP Requirement: The assay buffer must contain an excess of GDP to keep the G proteins in their inactive state prior to agonist stimulation.

-

-

Step-by-Step Methodology:

-

Membrane Preparation: Use the same membrane preparation as for the binding assay.

-

Assay Buffer: Prepare a buffer containing components like 50 mM Tris-HCl, MgCl2, NaCl, and a defined concentration of GDP (e.g., 10-30 µM).

-

Plate Setup (96-well format):

-

Add cell membranes to all wells.

-

Add a serial dilution of this compound.

-

Add a solution containing the assay buffer components and [35S]GTPγS (e.g., 0.1-0.5 nM).

-

-

Incubation: Incubate for 30-60 minutes at room temperature to allow for G protein activation and [35S]GTPγS binding.[21]

-

Termination & Detection: The protocol is similar to the radioligand binding assay, involving rapid filtration and scintillation counting to quantify the amount of bound [35S]GTPγS.[19]

-

Data Analysis: Plot the stimulated [35S]GTPγS binding (as a percentage over basal) against the log concentration of this compound. Use non-linear regression to determine the potency (EC50) and efficacy (Emax) of the compound.

-

Applications and Future Directions

This compound remains a cornerstone tool for:

-

Validating H3R Expression: Confirming the presence of functional H3 receptors in various tissues and cell lines.

-

Screening for Antagonists: Serving as the reference agonist in competition assays to identify and characterize novel H3R antagonists.

-

Investigating Physiology: Probing the role of H3R in physiological processes such as sleep-wake cycles, cognition, and appetite regulation.[5][22] For instance, studies have shown it can inhibit gastric acid secretion and reduce aggressive behaviors in animal models.[22]

While newer, more selective H3R agonists have been developed, the extensive historical data and well-characterized profile of this compound ensure its continued relevance in pharmacological research.

Conclusion

This compound is a potent and stereoselective agonist of the histamine H3 receptor. Its use has been fundamental to our understanding of H3R pharmacology and physiology. By employing robust and well-controlled experimental protocols, such as those detailed in this guide, researchers can confidently utilize this compound to further explore the therapeutic potential of modulating the histaminergic system.

References

- Ohkubo, T., Shibata, M., Inoue, M., et al. (1994). Autoregulation of histamine release via the histamine H3 receptor on mast cells in the rat skin. Arch. Int. Pharmacodyn. Ther., 328(3), 307-314.

-

Panula, P., & Nuutinen, S. (2012). Histamine in brain development. Journal of Neurochemistry, 122(5), 872-882. [Link]

-

Medicosis Perfectionalis. (2021). Histamine - H1 receptors, H2 receptors, H3, H4 - Allergy and Anaphylaxis. YouTube. [Link]

-

de Esch, I. J. P., Thurmond, R. L., Jongejan, A., & Leurs, R. (n.d.). Histamine Receptors. Comprehensive Medicinal Chemistry II. [Link]

-

Saleem, F., & Prasad, C. (2022). Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus. Medical Hypotheses, 163, 110849. [Link]

-

Kumar, A., & Singh, N. (2013). Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. CNS & Neurological Disorders - Drug Targets, 12(7), 960-968. [Link]

-

Wikipedia. (n.d.). Histamine H3 receptor. Retrieved from [Link]

-

Nishimuta, M., et al. (2004). R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries. Biological & Pharmaceutical Bulletin, 27(9), 1432-1435. [Link]

-

Patsnap. (2024). What are H3 receptor modulators and how do they work?. Patsnap Synapse. [Link]

-

Sadek, B., et al. (2005). Azomethine prodrugs of this compound, a highly potent and selective histamine H3-receptor agonist. Mini-Reviews in Medicinal Chemistry, 5(2), 125-136. [Link]

-

Sadek, B., et al. (2005). Azomethine Prodrugs of this compound, a Highly Potent and Selective Histamine H3-Receptor Agonist. Bentham Science Publishers. [Link]

-

Assay Guidance Manual [Internet]. (2012). GTPγS Binding Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Seifert, R., et al. (2013). Molecular and cellular analysis of human histamine receptor subtypes. Trends in Pharmacological Sciences, 34(4), 245-252. [Link]

-

Haas, H. L., & Panula, P. (2003). Role of the Histamine H3 Receptor in the Central Nervous System. CNS Drugs, 17(1), 1-13. [Link]

-

Strasser, A. (2011). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. [Link]

-

Koldsø, H., et al. (2013). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Journal of Medicinal Chemistry, 56(17), 6710-6720. [Link]

-

Wang, X., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

-

Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life Sciences, 74(4), 489-508. [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

-

Pillot, C., et al. (2012). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience, 6, 72. [Link]

-

Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-1321. [Link]

-

Zhang, M., et al. (2024). Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. Nature Communications, 15(1), 2419. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

JoVE. (2017). Measuring G-Protein-Coupled Receptor Signaling via Radio-labeled GTP Binding. YouTube. [Link]

-

Horio, Y., et al. (2019). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 20(21), 5485. [Link]

Sources

- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 2. Role of the Histamine H3 Receptor in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]

- 5. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]

- 8. resources.tocris.com [resources.tocris.com]

- 9. scbt.com [scbt.com]

- 10. Azomethine prodrugs of this compound, a highly potent and selective histamine H3-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. researchgate.net [researchgate.net]

- 13. Molecular and cellular analysis of human histamine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rndsystems.com [rndsystems.com]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. resources.revvity.com [resources.revvity.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. caymanchem.com [caymanchem.com]

(R)-alpha-Methylhistamine: A Technical Guide to its Role as a Selective H3 Receptor Agonist in Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-alpha-Methylhistamine is a potent and selective agonist for the histamine H3 receptor (H3R), a critical presynaptic autoreceptor and heteroreceptor in the central nervous system. Its primary role in neurotransmission is the modulation of histamine release and the release of several other key neurotransmitters, including dopamine, acetylcholine, norepinephrine, and serotonin. This guide provides an in-depth analysis of the pharmacological profile of this compound, its mechanism of action, and its application as a research tool. We will explore the downstream signaling pathways it activates, detail essential experimental protocols for its study, and discuss its utility in preclinical models of neurological disorders.

Introduction: The Histaminergic System and its Receptors

The central histaminergic system, originating from a small group of neurons in the tuberomammillary nucleus (TMN) of the posterior hypothalamus, projects widely throughout the brain. This system is a key regulator of fundamental brain functions, including wakefulness, cognition, and attention[1][2]. Histamine exerts its effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. While H1 and H2 receptors are primarily postsynaptic and excitatory, the H3 receptor is unique in its predominantly presynaptic localization and inhibitory function.[3][4]

The H3 receptor acts as a crucial feedback mechanism. As a presynaptic autoreceptor on histaminergic neurons, it inhibits the synthesis and release of histamine itself.[5][6] Furthermore, as a heteroreceptor on other, non-histaminergic neurons, it inhibits the release of a variety of other neurotransmitters.[3][5] This dual role positions the H3 receptor as a master regulator of neurotransmitter balance in the brain, making it an attractive target for therapeutic intervention in several CNS disorders.[5][7] this compound, as a selective H3R agonist, is an invaluable pharmacological tool to probe these functions.[8]

Pharmacological Profile of this compound

This compound is a chiral molecule and a structural analog of histamine. The (R)-enantiomer displays significantly higher potency and selectivity for the H3 receptor compared to its (S)-enantiomer.

Receptor Binding Affinity and Selectivity

The affinity of a ligand for its receptor is a primary determinant of its biological activity. This is typically quantified by the inhibition constant (Ki), determined through radioligand binding assays. This compound demonstrates high affinity for the H3 receptor, with significantly lower affinity for H1, H2, and H4 receptors, underscoring its selectivity.

Table 1: Representative Binding Affinities (Ki, nM) of this compound at Human Histamine Receptors

| Receptor | Representative Ki (nM) | Reference |

| H3 | ~50 | [9] |

| H4 | >10,000 | [9][10] |

Note: Specific Ki values can vary between studies and experimental conditions. The data presented are representative values to illustrate selectivity. The primary utility of this compound is its high selectivity for H3 over other histamine receptors.

Functional Activity

Beyond binding, the functional activity of this compound as an agonist is confirmed in cellular assays that measure the downstream consequences of receptor activation. As the H3 receptor is coupled to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11][12] Functional assays quantify this response to determine the agonist's potency (EC50) and efficacy (Emax). This compound consistently demonstrates potent agonist activity at the H3 receptor.

Mechanism of Action in Neurotransmission

The primary mechanism through which this compound influences neurotransmission is the activation of presynaptic H3 receptors.

H3 Receptor Signaling Cascade

Activation of the Gi/o-coupled H3 receptor by this compound initiates a signaling cascade that ultimately inhibits neurotransmitter release.[11] Key events include:

-

Inhibition of Adenylyl Cyclase: This leads to decreased production of cAMP.[11][12]

-

Modulation of Ion Channels: Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of N-type voltage-gated calcium channels (CaV2.2) leads to membrane hyperpolarization and reduced calcium influx, respectively. Both actions decrease the probability of vesicle fusion and neurotransmitter release.

-

Activation of MAP Kinase Pathway: The H3 receptor can also signal through the mitogen-activated protein kinase (MAPK) pathway, which may be involved in longer-term synaptic changes.[11][13]

Caption: H3 Receptor signaling cascade initiated by this compound.

Modulation of Neurotransmitter Release

The strategic location of H3 receptors on various axon terminals allows this compound to act as a broad modulator of brain chemistry.

-

As an Autoreceptor: By activating H3 receptors on histaminergic nerve terminals, this compound potently inhibits the release of histamine.[6] This serves as a negative feedback mechanism.

-

As a Heteroreceptor: Activation of H3 receptors on non-histaminergic terminals inhibits the release of several key neurotransmitters. For example, this compound has been shown to inhibit the release of:

This widespread inhibitory control highlights the profound impact H3 receptor agonism can have on global brain function, influencing processes from wakefulness to cognitive function.

Experimental Methodologies for Studying this compound

A multi-faceted experimental approach is necessary to fully characterize the effects of this compound.

In Vitro Assays

This assay is fundamental for determining the binding affinity (Ki) of this compound for the H3 receptor. The principle is to measure how effectively the compound competes with a known radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki of this compound at the H3 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).[14]

-

Radioligand: e.g., [3H]-N-alpha-methylhistamine.

-

This compound (unlabeled competitor).

-

Non-specific binding control: A high concentration of a known H3 ligand (e.g., thioperamide).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[15]

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[15][16]

-

Scintillation counter and fluid.

Procedure:

-

Preparation: Prepare serial dilutions of this compound.

-

Incubation: In a 96-well plate, combine the H3 receptor-expressing membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.[15]

-

Control Wells:

-

Total Binding: Membranes + radioligand + buffer.

-

Non-specific Binding: Membranes + radioligand + excess unlabeled ligand.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[14][15]

-

Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.[16]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[15]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. The IC50 (concentration that inhibits 50% of specific binding) is determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Techniques

This powerful technique allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of a freely moving animal, providing direct evidence of this compound's effect on neurotransmitter release.[17][18]

Objective: To measure the effect of systemic administration of this compound on histamine and dopamine release in the prefrontal cortex.

Materials:

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes (e.g., 2mm membrane, 20 kDa MWCO).[19]

-

Syringe pump and liquid swivel.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.[19]

-

Fraction collector.

-

Analytical system (e.g., HPLC with electrochemical detection for monoamines).[20]

-

This compound for injection (e.g., intraperitoneal).

Procedure:

-

Surgery: Under anesthesia, implant a guide cannula stereotaxically into the target brain region (e.g., prefrontal cortex) of a rat or mouse. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion & Baseline: Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[19] After a stabilization period, collect baseline samples (dialysates) at regular intervals (e.g., every 20 minutes) to establish basal neurotransmitter levels.

-

Drug Administration: Administer this compound systemically (e.g., i.p. injection).

-

Sample Collection: Continue collecting dialysate fractions for several hours post-injection.

-

Analysis: Analyze the concentration of histamine and dopamine in the dialysate samples using a highly sensitive analytical method like HPLC-ECD.

-

Data Interpretation: Express the post-injection neurotransmitter levels as a percentage of the pre-injection baseline. A significant decrease in histamine and dopamine levels following administration of this compound would confirm its inhibitory action via H3 auto- and heteroreceptors, respectively.

Caption: Workflow for an in vivo microdialysis experiment.

Applications in Preclinical Research

This compound is an essential tool for elucidating the physiological roles of the H3 receptor. By activating the receptor, it allows researchers to simulate a state of high H3 tone, which can be instrumental in studying:

-

Cognitive Function: The H3 receptor is implicated in cognitive processes.[11] Studying the effects of this compound in models of learning and memory can help clarify the role of histaminergic and cholinergic systems in cognition.

-

Sleep-Wake Cycle: The histaminergic system is a cornerstone of arousal. This compound, by inhibiting histamine release, can induce sedative-like effects and is used to study the mechanisms of sleep regulation.[8]

-

Neurological Disorders: The H3 receptor is a potential therapeutic target for conditions like ADHD, schizophrenia, and Alzheimer's disease.[5][11] this compound can be used in animal models of these diseases to probe the receptor's involvement in their pathophysiology.

It is important to note that due to its strong polarity and basicity, this compound has poor penetration of biological membranes, including the blood-brain barrier, and is rapidly inactivated in vivo.[21] This pharmacokinetic limitation is a critical consideration for in vivo experimental design, often requiring direct central administration or the use of higher systemic doses. To overcome this, lipophilic prodrugs have been developed to improve its bioavailability and brain penetration.[21]

Conclusion

This compound remains a cornerstone pharmacological tool for investigating the central nervous system. Its high potency and selectivity for the H3 receptor enable precise exploration of this receptor's function as a key regulator of multiple neurotransmitter systems. Through the application of robust in vitro and in vivo methodologies, researchers can continue to unravel the complex role of the H3 receptor in brain health and disease, paving the way for the development of novel therapeutics targeting the histaminergic system.

References

-

R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries. PubMed. Available at: [Link]

-

Histological effect of this compound on ethanol damage in rat gastric mucosa: influence on mucus production. PubMed. Available at: [Link]

-

Dynamics of Histamine in the Brain. Basic Neurochemistry - NCBI Bookshelf. Available at: [Link]

-

α-Methylhistamine. Wikipedia. Available at: [Link]

-

Alpha-methylhistamine methylation by histamine methyltransferase. PubMed. Available at: [Link]

-

Effects of N-alpha-methyl-histamine on human H(2) receptors expressed in CHO cells. Gut. Available at: [Link]

-

The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PMC. Available at: [Link]

-

Hydroxyzine. Wikipedia. Available at: [Link]

-

Histamine H3 receptor. Wikipedia. Available at: [Link]

-

Azomethine prodrugs of this compound, a highly potent and selective histamine H3-receptor agonist. PubMed. Available at: [Link]

-

Histamine in the Nervous System. Physiological Reviews. Available at: [Link]

-

In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC. Available at: [Link]

-

(R)-α-methylhistamine. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

-

Radioligand binding assay. Bio-protocol. Available at: [Link]

-

Role of the Histamine H3 Receptor in the Central Nervous System. PubMed. Available at: [Link]

-

Histamine Actions in the Central Nervous System. Basic Neurochemistry - NCBI Bookshelf. Available at: [Link]

-

(S)-α-methylhistamine activity data. IUPHAR/MMV Guide to MALARIA PHARMACOLOGY. Available at: [Link]

-

Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway. NIH. Available at: [Link]

-

In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. Available at: [Link]

-

Histamine H3 Antagonists for Treatment of Cognitive Deficits in CNS Diseases. SpringerLink. Available at: [Link]

-

Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. Available at: [Link]

-

Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. PubMed. Available at: [Link]

-

Histamine in the Nervous System. American Physiological Society Journal. Available at: [Link]

-

Signaling pathways associated with the histamine H3 receptor. ResearchGate. Available at: [Link]

-

The histamine H3 receptor as a therapeutic drug target for CNS disorders. PubMed. Available at: [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. NIH. Available at: [Link]

-

The Histamine H3 Receptor: Structure, Pharmacology, and Function. PubMed. Available at: [Link]

-

The IUPHAR/BPS Guide to PHARMACOLOGY in 2024. PubMed. Available at: [Link]

-

Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. ACS Publications. Available at: [Link]

-

Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. RSC Publishing. Available at: [Link]

-

Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. PubMed. Available at: [Link]

-

Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical. Available at: [Link]

-

The IUPHAR/BPS Guide to PHARMACOLOGY in 2024. University of Cambridge. Available at: [Link]

-

Histamine receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. Histamine Actions in the Central Nervous System - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Role of the Histamine H3 Receptor in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 6. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The histamine H3 receptor as a therapeutic drug target for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α-Methylhistamine - Wikipedia [en.wikipedia.org]

- 9. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Histamine receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]

- 20. news-medical.net [news-medical.net]

- 21. Azomethine prodrugs of this compound, a highly potent and selective histamine H3-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Cardiovascular Pharmacology of (R)-alpha-Methylhistamine

The following technical guide details the cardiovascular pharmacology of (R)-alpha-Methylhistamine, focusing on its mechanistic role as a presynaptic inhibitor of sympathetic drive and the critical species-specific hemodynamic effects observed in preclinical models.

Executive Summary

This compound (RAMH) is a potent, selective agonist of the Histamine H3 receptor. Unlike H1 and H2 receptors, which primarily mediate inflammatory vasodilation and gastric acid secretion respectively, the H3 receptor functions principally as a presynaptic autoreceptor and heteroreceptor .

In the cardiovascular system, RAMH acts as a "sympathetic brake." By activating H3 receptors on postganglionic sympathetic nerve terminals, it inhibits the exocytotic release of norepinephrine (NE).[1][2] This mechanism offers a unique therapeutic pathway for modulating sympathetic overdrive in conditions like myocardial ischemia and heart failure. However, preclinical data reveals significant species heterogeneity—particularly between murine (rat) and cavian (guinea pig) models—that researchers must account for during study design.

Mechanistic Pharmacology: The "Sympathetic Brake"

The defining cardiovascular action of RAMH is the negative modulation of noradrenergic neurotransmission.[1] This is not a direct action on vascular smooth muscle or cardiac myocytes, but rather an upstream neural regulation.

Signaling Pathway

Upon binding to the presynaptic H3 receptor, RAMH triggers a G-protein coupled cascade:

-

Receptor Activation: RAMH binds to the H3 receptor (G

-coupled). -

G-Protein Dissociation: The G

subunit inhibits Adenylyl Cyclase (AC), reducing cAMP levels. -

Ion Channel Modulation: The

subunits directly inhibit N-type Voltage-Gated Calcium Channels (VGCCs) and potentially activate G-protein coupled inwardly rectifying potassium channels (GIRKs). -

Exocytosis Blockade: Reduced intracellular

prevents the fusion of synaptic vesicles with the presynaptic membrane. -

Outcome: Decreased release of Norepinephrine (NE) into the synaptic cleft, reducing stimulation of postsynaptic

-adrenergic (heart) and

Visualization: Presynaptic Inhibition Pathway

The following diagram illustrates the molecular mechanism by which RAMH inhibits norepinephrine release.

Figure 1: Signal transduction pathway of this compound at the sympathetic nerve terminal.

Preclinical Hemodynamics: Species Specificity

A critical insight for drug development professionals is the divergence in hemodynamic response between rats and guinea pigs. The guinea pig is generally considered the superior model for human-translatable H3 cardiovascular effects.

The Guinea Pig Model (The Gold Standard)

In anesthetized and conscious guinea pigs, RAMH produces a "pure" H3-mediated profile.

-

Systemic Effect: Dose-dependent hypotension and bradycardia.[3]

-

Mechanism: Inhibition of basal sympathetic tone.

-

Validation: Effects are blocked by Thioperamide (H3 antagonist) but resistant to Mepyramine (H1) and Cimetidine (H2).[3][4][5]

-

Vascular Resistance: Significant decrease in Total Peripheral Resistance (TPR).

The Rat Model (The Confounder)

Rats exhibit a complex, often biphasic response that can confound data interpretation.

-

Biphasic Response: A transient depressor effect followed by a sustained pressor (blood pressure rise) effect.[6]

-

Mechanism: The pressor effect in rats is often not blocked by H3 antagonists, suggesting off-target effects or non-H3 mediated adrenergic release.

-

Pithed Rat: In pithed rats (central nervous system destroyed), RAMH can cause tachycardia, which complicates its use as a pure sympathoinhibitory model.

Data Summary Table

| Parameter | Guinea Pig (Recommended) | Rat (Use with Caution) |

| Primary Response | Hypotension & Bradycardia | Biphasic (Depressor then Pressor) |

| Mechanism | Presynaptic Inhibition of NE Release | Mixed / Unclear (Potential off-target) |

| H3 Specificity | High (Blocked by Thioperamide) | Variable (Pressor effect often resistant) |

| Basal Tone | Reduces basal sympathetic tone | Variable effect on tone |

| Translational Value | High (Matches human atrial tissue data) | Low for H3 cardiovascular safety |

Experimental Protocols

To validate H3-mediated effects, strict experimental controls are required. Below are two field-proven protocols.

Protocol A: The Pithed Rat Model (Sympathetic Modulation)

Purpose: To assess the ability of RAMH to inhibit electrically induced sympathetic outflow without CNS interference.

-

Anesthesia: Induce with Pentobarbitone (60 mg/kg i.p.).

-

Pithing: Insert a steel rod through the orbit and down the spinal column to destroy the CNS. Mechanically ventilate immediately.

-

Blockade: Administer Atropine (1 mg/kg) to block vagal parasympathetic effects and Gallamine (tubocurarine derivative) to paralyze skeletal muscle.

-

Stimulation: Apply electrical stimulation to the pithing rod (spinal cord) to induce selective sympathetic outflow (e.g., 50V, 1ms, 0.1-3 Hz). This will spike Blood Pressure (BP) and Heart Rate (HR).

-

Agonist Challenge: Administer RAMH (0.1 - 3 mg/kg i.v.) 5 minutes prior to stimulation.

-

Endpoint: Measure the % Inhibition of the electrically induced pressor response.

-